

in vitro application of Oryzalin for sterile hybrid fertility restoration

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Restoring Fertility in Sterile Hybrids: In Vitro Application of Oryzalin

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Interspecific hybridization in plants often results in sterile F1 progeny due to irregular chromosome pairing during meiosis. A powerful technique to overcome this barrier and restore fertility is the in vitro induction of polyploidy, effectively doubling the chromosome number.

Oryzalin, a dinitroaniline herbicide, has emerged as a highly effective and less toxic alternative to the traditionally used colchicine for inducing chromosome doubling in a variety of plant species.[1][2][3] This document provides detailed application notes and protocols for the in vitro use of Oryzalin to restore fertility in sterile plant hybrids.

Oryzalin functions by disrupting the polymerization of microtubules, essential components of the spindle fibers required for chromosome segregation during mitosis.[4] This disruption leads to the formation of cells with a doubled chromosome number (polyploidy). In sterile hybrids, this doubling allows for the presence of homologous chromosome pairs, enabling regular meiosis and the production of viable, balanced gametes, thus restoring fertility.[3][5]

Data Presentation: Efficacy of Oryzalin Treatment



The following tables summarize quantitative data from various studies on the application of **Oryzalin** for inducing polyploidy and restoring fertility.

Table 1: Comparison of Oryzalin and Colchicine for Polyploid Induction in Lilium

Treatment	Concentration (%)	Number of Regenerated Plants	Number of Polyploid Plants
Oryzalin	0.001	35	12
Oryzalin	0.01	22	8
Colchicine	0.05	15	6
Colchicine	0.1	20	5
Control	-	30	0

Data adapted from studies on Lilium hybrids, demonstrating **Oryzalin**'s higher efficiency in producing polyploids at lower concentrations compared to colchicine.[1]

Table 2: Effect of **Oryzalin** Concentration and Exposure Time on Tetraploid Induction in Lilium hybrida var. Polyanna



Oryzalin Concentration (%)	Exposure Time (hours)	Explant Survival	Percentage of Tetraploids
0.001	2	85	30.0
0.001	4	80	40.0
0.001	6	75	45.0
0.003	2	70	25.0
0.003	4	65	35.0
0.003	6	60	30.0
0.005	2	60	20.0
0.005	4	55	28.0
0.005	6	50	22.0

This table illustrates the inverse relationship between **Oryzalin** concentration/duration and explant survival, while highlighting an optimal range for maximizing tetraploid induction.[6]

Experimental Protocols Protocol 1: Preparation of Oryzalin Stock Solution

Materials:

- Oryzalin powder (C12H18N4O6S, Molar Mass: 346.36 g/mol)
- Dimethyl sulfoxide (DMSO)
- Sterile distilled water
- Sterile amber glass bottle
- Magnetic stirrer and stir bar
- Sterile filter (0.22 μm)



Procedure:

- Safety Precautions: Handle Oryzalin and DMSO in a fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses).
- Dissolving Oryzalin: To prepare a 10 mM stock solution, dissolve 0.0346 g of Oryzalin in 10 ml of DMSO.[7] For a 10,000 mg/L stock, dissolve 1 g of Oryzalin in 90 ml of DMSO and bring the final volume to 100 ml with DMSO.[8] Stir until the powder is completely dissolved. Gentle heating (not exceeding 40°C) can aid dissolution.[8]
- Sterilization: While DMSO is self-sterilizing, filter-sterilization of the stock solution using a 0.22 µm filter is recommended to prevent potential heat-induced degradation that can occur with autoclaving.[7][8]
- Storage: Store the stock solution in a sterile amber glass bottle at 4°C to protect it from light. [8] Note that DMSO solidifies at 18.5°C.[9]

Protocol 2: In Vitro Polyploidy Induction in Sterile Hybrid Explants

Materials:

- Sterile F1 hybrid plant material (e.g., bulb scales, leaf segments, callus)
- Sterile Murashige and Skoog (MS) medium, or a medium optimized for the specific plant species.
- Oryzalin stock solution
- Sterile petri dishes, culture vessels
- Laminar flow hood
- Sterile forceps and scalpels
- · Sterile distilled water

Procedure:



• Explant Preparation: Excise explants from healthy, in vitro-grown sterile hybrid plants under aseptic conditions in a laminar flow hood.

• Oryzalin Treatment:

- Prepare the treatment solution by diluting the **Oryzalin** stock solution in liquid MS medium to the desired final concentration (e.g., 0.001% 0.01%).[1]
- Immerse the explants in the Oryzalin solution for a specific duration (e.g., 4 to 48 hours).
 [1][7] The optimal concentration and duration are species-dependent and should be determined empirically.
- Washing: After the treatment period, decant the Oryzalin solution and wash the explants
 three times with sterile liquid MS medium or sterile distilled water to remove any residual
 Oryzalin.[1]
- · Culture and Regeneration:
 - Place the treated explants onto a semi-solid regeneration medium (e.g., MS medium supplemented with appropriate plant growth regulators).
 - Culture the explants under standard conditions of light and temperature suitable for the species.
- Subculture: Subculture the regenerating shoots to fresh medium to prevent the formation of chimeras and to promote further growth.[1]
- Ploidy Analysis: Once the plantlets are well-developed, determine their ploidy level using methods such as flow cytometry, chromosome counting from root tip squashes, or by observing morphological characteristics like stomatal size and density.[1]
- Acclimatization: Transfer the confirmed polyploid plants to soil and acclimatize them in a greenhouse.

Visualizations

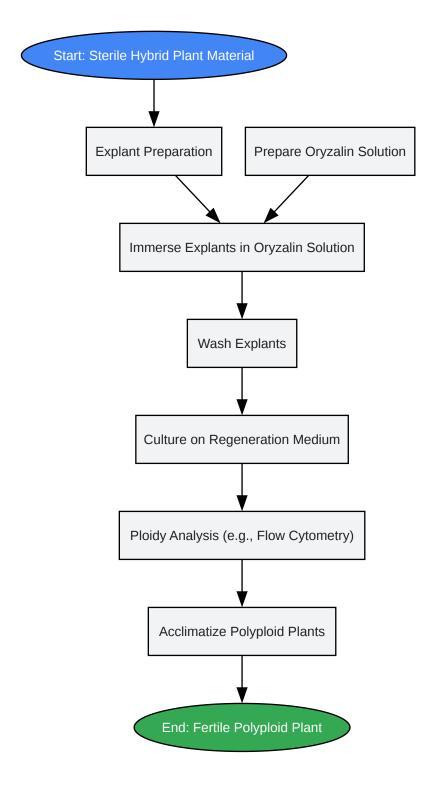




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Caption: Mechanism of Oryzalin-induced fertility restoration.





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Caption: In vitro workflow for fertility restoration using Oryzalin.



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